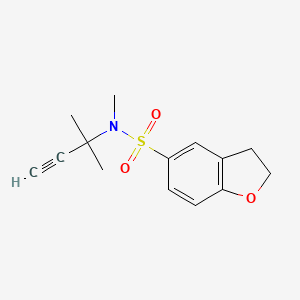
N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide, also known as TAK-915, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of drugs known as benzofuran sulfonamides, which have been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Mechanism of Action
The exact mechanism of action of N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitter systems in the brain. Specifically, N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide has been shown to enhance the activity of the neurotransmitter acetylcholine, which is involved in learning and memory processes. It may also modulate the activity of other neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide has been shown to have a number of biochemical and physiological effects in animal models. These include increased levels of acetylcholine in the brain, enhanced synaptic plasticity, and improved cognitive function and memory. It has also been shown to reduce anxiety and depression-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide is that it has been shown to have a favorable safety profile in animal studies. It has also been shown to be orally bioavailable, meaning that it can be administered orally and still be effective. However, one limitation of N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are many potential future directions for research on N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide. One area of research could be to further investigate its mechanism of action and how it modulates neurotransmitter systems in the brain. Another area of research could be to test its efficacy in human clinical trials, to determine whether it is safe and effective for the treatment of neurological disorders. Additionally, researchers could explore the potential use of N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide in combination with other drugs for the treatment of complex disorders such as Alzheimer's disease and schizophrenia.
Synthesis Methods
The synthesis of N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide involves a multi-step process that begins with the reaction of 2-methylbut-3-yn-2-ol with N-methylisatoic anhydride to form an intermediate compound. This intermediate is then reacted with a sulfonyl chloride to form the final product, N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide. This synthesis method has been optimized to produce high yields of pure N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide, making it suitable for large-scale production.
Scientific Research Applications
N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. In preclinical studies, N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
properties
IUPAC Name |
N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-5-14(2,3)15(4)19(16,17)12-6-7-13-11(10-12)8-9-18-13/h1,6-7,10H,8-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPRYSLIRNBMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N(C)S(=O)(=O)C1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole](/img/structure/B7680122.png)
![N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7680133.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile](/img/structure/B7680140.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol](/img/structure/B7680141.png)
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)methanamine](/img/structure/B7680148.png)
![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide](/img/structure/B7680153.png)
![2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7680156.png)

![2-[1-[[(E)-2-methylpent-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7680168.png)
![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)

![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)
![[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B7680199.png)
